molecular formula C10H13N5O4S B5584797 N-(5-methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzenesulfonamide

N-(5-methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzenesulfonamide

Cat. No. B5584797
M. Wt: 299.31 g/mol
InChI Key: SXZMWTFKRYJNGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related nitrobenzenesulfonamides involves reactions with different nucleophiles and electrophiles, leading to products that have diverse structural features and potential applications. A study described the synthesis of highly reactive N-(2,2,2-trichloroethylidene)nitrobenzenesulfonamides through the reaction of N,N-dichloronitrobenzenesulfonamides with trichloroethylene, showcasing the versatility of nitrobenzenesulfonamide derivatives in chemical synthesis (Rozentsveig et al., 2001).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds is determined using techniques such as X-ray crystallography, demonstrating complex geometric arrangements and intramolecular interactions. One study on a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, highlighted its crystallization in the monoclinic space group and detailed its molecular docking studies, indicating no conjugation to the tetrazole group and a disordered aminosulfonyl group (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Nitrobenzenesulfonamides participate in various chemical reactions, yielding a range of products that underscore their chemical versatility. For instance, nitrobenzenesulfonamides undergo smooth alkylation via Mitsunobu reaction, producing N-alkylated sulfonamides, which can be deprotected to yield secondary amines (Fukuyama et al., 1995).

Physical Properties Analysis

The analysis of physical properties, such as crystalline structure and stability, provides insights into the material characteristics of sulfonamide derivatives. Studies focusing on related compounds reveal detailed crystallographic data and discuss the implications for material stability and molecular interactions (Qin et al., 2020).

Chemical Properties Analysis

The chemical properties of nitrobenzenesulfonamides, including reactivity patterns and interaction mechanisms, are essential for understanding their potential applications. Research into these aspects has led to the discovery of novel reactions and the development of methodologies for synthesizing complex molecules, highlighting the significant chemical flexibility and utility of these compounds (Kisseljova et al., 2014).

properties

IUPAC Name

N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c1-14-6-11-10(12-7-14)13-20(18,19)9-4-2-8(3-5-9)15(16)17/h2-5H,6-7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZMWTFKRYJNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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